2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol
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Overview
Description
2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol is a complex organic compound with a molecular formula of C18H21NO2. This compound features a benzyl group, a phenyloxirane ring, and an aminoethanol moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol typically involves the reaction of benzyl chloride with 2-aminoethanol to form N-benzylaminoethanol. This intermediate is then reacted with (2R,3R)-3-phenyloxirane under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxirane positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in oxidative stress pathways can result in antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylethanolamine: This compound shares a similar structure but lacks the phenyloxirane ring.
2-Benzylaminoethanol: Similar in structure but without the oxirane ring.
Uniqueness
2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol is unique due to the presence of the phenyloxirane ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
918656-68-5 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-[benzyl-[[(2R,3R)-3-phenyloxiran-2-yl]methyl]amino]ethanol |
InChI |
InChI=1S/C18H21NO2/c20-12-11-19(13-15-7-3-1-4-8-15)14-17-18(21-17)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2/t17-,18-/m1/s1 |
InChI Key |
LAFKMFMWKLMVGW-QZTJIDSGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CCO)C[C@@H]2[C@H](O2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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